

# spectroscopic data for 2-Methoxyquinoline-4-carboxylic acid

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## Compound of Interest

Compound Name: 2-Methoxyquinoline-4-carboxylic acid

Cat. No.: B158296

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An In-Depth Technical Guide to the Spectroscopic Data of **2-Methoxyquinoline-4-carboxylic Acid**

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **2-Methoxyquinoline-4-carboxylic acid**, a key intermediate in pharmaceutical research for developing compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.<sup>[1]</sup> A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and correct identification. This document synthesizes data from foundational spectroscopic principles and published literature on related quinoline derivatives to present a complete analytical profile.

## Molecular Profile and Safety Considerations

Before undertaking any analytical work, a fundamental understanding of the compound's properties and associated safety protocols is essential.

- Molecular Structure:
- Empirical Formula: C<sub>11</sub>H<sub>9</sub>NO<sub>3</sub><sup>[2]</sup>

- Molecular Weight: 203.19 g/mol [2]
- Physical State: Solid, typically a white to pale yellow crystal or powder.[3]
- Safety: This compound is classified as a skin and eye irritant.[3][4] Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[3][5] Handling should occur in a well-ventilated area or fume hood to avoid inhalation of dust.[4][6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei like  $^1\text{H}$  and  $^{13}\text{C}$ .[7]

### $^1\text{H}$ NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[8]

#### Predicted $^1\text{H}$ NMR Spectral Data

The spectrum is predicted based on the analysis of substituent effects on the quinoline ring. The electron-withdrawing carboxylic acid group and the electron-donating methoxy group significantly influence the chemical shifts of the aromatic protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale
H-3	~7.5 - 7.7	Singlet (s)	1H	Singlet due to no adjacent protons. Located in the heterocyclic ring.
H-5	~8.1 - 8.3	Doublet (d)	1H	deshielded by proximity to the nitrogen and influenced by the C4-carboxyl group.
H-6, H-7	~7.6 - 7.9	Multiplet (m)	2H	Complex splitting from adjacent aromatic protons.
H-8	~8.0 - 8.2	Doublet (d)	1H	deshielded due to its position on the benzene ring portion of the quinoline system.
-OCH <sub>3</sub>	~4.1 - 4.3	Singlet (s)	3H	Methoxy protons are singlets and typically appear in this downfield region when attached to an aromatic system.
-COOH	~12.0 - 13.0	Broad Singlet (br s)	1H	The acidic proton is highly deshielded and often appears as a broad signal that is

exchangeable  
with D<sub>2</sub>O.

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### Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

The causality behind this protocol is to obtain a high-resolution spectrum by ensuring the sample is free of particulate matter and dissolved in a suitable deuterated solvent, which is "invisible" in the <sup>1</sup>H NMR spectrum.[7][9]

- Sample Preparation: Accurately weigh 5-10 mg of **2-Methoxyquinoline-4-carboxylic acid**.  
[9]
- Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean vial. DMSO-d<sub>6</sub> is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton.[9]
- Filtration: Using a pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any insoluble impurities.[10] The solution height should be approximately 4-5 cm.[9][10]
- Analysis: Cap the NMR tube and insert it into the spectrometer's spinner. The sample is lowered into the magnetic field for data acquisition.
- Data Acquisition: Acquire the spectrum using a standard one-pulse sequence on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

### Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon atoms in a molecule, providing complementary information to <sup>1</sup>H NMR. The chemical shift range is much broader, leading to less signal overlap.[11][12]

Predicted  $^{13}\text{C}$  NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
-COOH	165 - 170	Carboxylic acid carbons are significantly deshielded and appear far downfield.[13][14] [15]
C-2 (-OCH <sub>3</sub> )	160 - 164	Carbon directly attached to the electronegative oxygen of the methoxy group.
C-4 (-COOH)	145 - 148	Quaternary carbon attached to the carboxylic acid group.
C-8a	148 - 152	Quaternary carbon at the ring junction, adjacent to the nitrogen.
C-5, C-6, C-7, C-8	120 - 135	Aromatic carbons of the benzene ring portion. Their exact shifts depend on their position relative to the fused heterocyclic ring.
C-3	105 - 110	Aromatic carbon in the heterocyclic ring.
C-4a	118 - 122	Quaternary carbon at the ring junction.
-OCH <sub>3</sub>	55 - 60	Methoxy group carbon, typically found in this region. [15]

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16]

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Functional Group
3300 - 2500	O-H stretch	Strong, Very Broad	Carboxylic Acid[13] [17]
3100 - 3000	C-H stretch	Medium	Aromatic (sp <sup>2</sup> C-H)
2950 - 2850	C-H stretch	Medium	Aliphatic (sp <sup>3</sup> C-H of -OCH <sub>3</sub> )
1720 - 1690	C=O stretch	Strong, Sharp	Carboxylic Acid Dimer[13][17]
1620 - 1580	C=C / C=N stretch	Medium-Strong	Quinoline Ring[18]
1320 - 1210	C-O stretch	Strong	Carboxylic Acid / Ether[17]
950 - 910	O-H bend	Medium, Broad	Carboxylic Acid[17]

### Experimental Protocol: KBr Pellet Method for FT-IR

This self-validating protocol is chosen for solid samples because potassium bromide (KBr) is transparent in the IR region, acting as an inert matrix that will not contribute interfering signals to the spectrum.[19]

- Grinding: Add 1-2 mg of **2-Methoxyquinoline-4-carboxylic acid** and ~150 mg of dry, spectroscopic grade KBr to an agate mortar.[19]
- Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.[20]

- Pellet Pressing: Transfer a portion of the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[19]
- Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Data Acquisition: Record the spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum.

#### Workflow for IR Sample Preparation (KBr Pellet)

Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.[21]

#### Predicted Mass Spectrum Data (Electron Ionization - EI)

The stability of the quinoline ring system means the molecular ion is expected to be prominent. [21]

m/z (mass-to-charge ratio)	Ion Identity	Rationale for Formation
203	$[M]^{+\bullet}$	Molecular ion, corresponding to the molecular weight of the compound.
188	$[M - \bullet\text{CH}_3]^+$	Loss of a methyl radical from the methoxy group.
172	$[M - \bullet\text{OCH}_3]^+$	Loss of a methoxy radical.
158	$[M - \bullet\text{COOH}]^+$	Loss of the carboxyl radical, a common fragmentation for carboxylic acids. <a href="#">[21]</a>
159	$[M - \text{CO}_2]^{+\bullet}$	Decarboxylation, another characteristic fragmentation of carboxylic acids. <a href="#">[21]</a>
130	$[M - \text{CO}_2 - \text{HCN}]^{+\bullet}$	Subsequent loss of hydrogen cyanide from the quinoline ring after decarboxylation, a characteristic fragmentation of the quinoline core. <a href="#">[21]</a>

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, which is particularly useful for highly conjugated systems like the quinoline ring.[\[22\]](#)[\[23\]](#)

### Predicted UV-Vis Absorption Data

Quinoline derivatives typically exhibit multiple absorption bands in the UV region corresponding to  $\pi \rightarrow \pi^*$  transitions. The exact position and intensity of the absorption maxima ( $\lambda_{\text{max}}$ ) can be influenced by the solvent polarity.[\[22\]](#)[\[24\]](#)

Predicted $\lambda_{\text{max}}$ (nm)	Solvent	Transition Type
~230-250 nm	Ethanol/Methanol	$\pi \rightarrow \pi$
~320-340 nm	Ethanol/Methanol	$\pi \rightarrow \pi$

### Experimental Protocol: UV-Vis Spectroscopy

The core principle is to prepare a dilute solution of the analyte to ensure the measured absorbance falls within the linear range of the Beer-Lambert law.[\[23\]](#)

- Stock Solution: Prepare a stock solution of **2-Methoxyquinoline-4-carboxylic acid** in a spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mM.
- Working Solution: Dilute the stock solution to a final concentration in the micromolar range (e.g., 10-50  $\mu\text{M}$ ). The final concentration should yield a maximum absorbance between 0.1 and 1.0.[\[23\]](#)
- Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as the reference/blank. Fill a second cuvette with the sample solution.
- Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm to obtain the absorption spectrum and identify the  $\lambda_{\text{max}}$  values.[\[16\]](#)

## Conclusion

The collective application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and unambiguous characterization of **2-Methoxyquinoline-4-carboxylic acid**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the carbon-hydrogen framework and atom connectivity. FT-IR spectroscopy validates the presence of key functional groups, namely the carboxylic acid, methoxy, and quinoline ring system. Mass spectrometry confirms the molecular weight and provides insight into structural stability and fragmentation pathways. Finally, UV-Vis spectroscopy verifies the nature of the conjugated electronic system. This comprehensive spectroscopic guide serves as an essential reference for researchers to ensure the identity, purity, and quality of this important synthetic intermediate.

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